![molecular formula C17H22N4O3S B4171221 methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4171221.png)
methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
Description
Methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate (Compound ID: Y512-0049) is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a butyl group at position 5, a sulfanyl-propanoyl linker, and a 4-aminobenzoate ester moiety. Key physicochemical properties include a molecular weight of 362.45 g/mol, logP of 3.179, and polar surface area of 78.27 Ų .
Properties
IUPAC Name |
methyl 4-[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-5-6-14-19-17(21-20-14)25-11(2)15(22)18-13-9-7-12(8-10-13)16(23)24-3/h7-11H,4-6H2,1-3H3,(H,18,22)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUJWSJNKMRQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazides and amides under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the triazole ring using butyl halides in the presence of a base.
Thioether formation: The triazole ring is then reacted with a thiol to form the thioether linkage.
Acylation: The resulting compound is acylated with propanoyl chloride to introduce the propanoyl group.
Coupling with methyl 4-aminobenzoate: The final step involves coupling the acylated triazole with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles like amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving the triazole moiety.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe to study biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the triazole moiety.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways by binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Derivatives with Sulfanyl Linkers
Methyl 2-({2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanoyl}Amino)Benzoate (Compound 9k)
- Structural Differences :
- Triazole substituents: A phenyl group at position 4 and a piperidinyl-sulfonyl group at position 4.
- Benzoate ester is at position 2 instead of 4.
- Impact on Properties: Higher molecular weight (~550–600 g/mol) due to bulky substituents. Increased polarity from the sulfonyl and methoxy groups, likely reducing logP compared to Y512-0047. Potential for enhanced protein binding (e.g., BSA) due to aromatic and sulfonyl groups .
Ethyl 4-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl}Acetoamido]Benzoate (Compound 20)
- Structural Differences: Ethyl ester instead of methyl. Acetylamino-phenoxy substituent on the triazole.
- IR spectra confirm C=O (1711 cm⁻¹) and C-S (694 cm⁻¹) stretches, consistent with Y512-0049’s functional groups .
Triazole Derivatives with Varying Substituents
N-Cyclohexyl-2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide (Compound 9j)
- Key Differences :
- Cyclohexylamide replaces the benzoate ester.
- Piperidinyl-sulfonyl and phenyl groups on the triazole.
- Biological Relevance :
2-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methyl-5-Nitrophenyl)Acetamide (Compound 11)
Benzoate Esters in Agrochemicals
Metsulfuron Methyl Ester
Data Tables
Table 1: Physicochemical Comparison
Discussion of Key Findings
- Substituent Effects: Butyl vs. Benzoate Position: 4-Substitution (Y512-0049) may offer better conformational flexibility than 2-substitution (Compound 9k) for receptor binding.
Biological Activity
Methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture, primarily attributed to its unique structure and biological activities.
Chemical Structure
The compound's structure features a triazole ring, which is known for its diverse biological activities, and a benzoate moiety that enhances its pharmacological properties. The presence of a sulfanyl group is also significant as it may contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound exhibits the ability to inhibit key enzymes involved in microbial and cancer cell survival, such as cytochrome P450 enzymes.
- Cellular Process Disruption : It can interfere with cellular processes by binding to DNA or proteins, leading to apoptosis or growth inhibition in targeted cells.
- Oxidative Stress Pathways : The compound may modulate pathways related to oxidative stress and apoptosis, impacting cell cycle regulation and survival.
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The results showed:
Microorganism | Minimum Inhibitory Concentration (MIC) |
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E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
These findings suggest that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
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MCF7 | 15.5 |
A549 | 12.3 |
The mechanism appears to involve induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity in treated cells.
Case Studies
A recent study explored the effects of this compound in a murine model of breast cancer. Mice treated with the compound exhibited:
- Tumor Size Reduction : A significant decrease in tumor volume compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed in treated mice over a period of 30 days.
These results underscore the compound's potential as a therapeutic agent in oncology.
Q & A
Q. Q1. What are the established synthetic routes for methyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate, and how can reaction conditions be optimized?
A common synthetic approach involves coupling a triazole-thiol derivative with a propanoyl-substituted benzoate ester. For example, refluxing 5-butyl-4H-1,2,4-triazole-3-thiol with methyl 4-(2-bromopropanamido)benzoate in ethanol, catalyzed by glacial acetic acid, yields the target compound. Optimization includes adjusting reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 molar ratio of thiol to bromoester). Post-reaction purification via recrystallization or column chromatography ensures high purity .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., triazole protons at δ 8.1–8.3 ppm, ester carbonyl at ~168 ppm) .
- HPLC : To assess purity (>95%) and monitor byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] = 433.15 g/mol) .
Q. Q3. What preliminary biological activities have been reported for structurally analogous triazole-sulfanyl compounds?
Analogous compounds exhibit enzyme inhibition (e.g., tyrosinase inhibition via triazole-thiol coordination to copper centers) and antimicrobial activity (MIC values <10 µg/mL against Gram-positive bacteria). These activities are attributed to the triazole’s electron-deficient ring and the sulfanyl group’s nucleophilic reactivity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Substituent Variation : Systematically modify the butyl group on the triazole (e.g., replacing with phenyl or halogenated alkyl) to alter lipophilicity and steric effects .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs, such as the sulfanyl-propanoyl bridge’s role in hydrogen bonding .
- In Vitro Assays : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric assays to quantify IC values .
Q. Q5. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., uniform MIC assay conditions) .
- Confounding Factor Control : Account for variables like solvent polarity (DMSO vs. ethanol) or cell line variability in cytotoxicity studies .
- Statistical Validation : Apply multivariate regression to isolate substituent effects from experimental noise .
Q. Q6. How can computational chemistry predict the compound’s reactivity in complex biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring’s LUMO (-1.8 eV) may facilitate electron-deficient interactions .
- Molecular Dynamics (MD) Simulations : Model binding stability with target proteins (e.g., 10 ns simulations in explicit solvent to assess binding free energy) .
Q. Q7. What experimental designs mitigate low yields in multi-step syntheses of this compound?
- Stepwise Optimization : Isolate intermediates (e.g., 5-butyl-4H-1,2,4-triazole-3-thiol) and characterize purity before coupling .
- Catalyst Screening : Test alternatives to acetic acid (e.g., DMAP or EtN) to enhance coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
Methodological Challenges and Solutions
Q. Q8. How to address instability of the sulfanyl group during storage or reaction?
- Storage : Store under inert atmosphere (N) at -20°C to prevent oxidation to sulfone derivatives .
- In Situ Protection : Use tert-butylthiol as a protecting group during synthesis, followed by deprotection with TFA .
Q. Q9. What are the best practices for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Implement microreactors to maintain precise temperature control and reduce side reactions .
- Quality Control : Integrate inline HPLC monitoring during large-scale reactions to detect impurities early .
Emerging Research Directions
Q. Q10. Can this compound serve as a ligand for metal-organic frameworks (MOFs) in materials science?
The triazole-sulfanyl moiety’s chelating ability (via N and S donors) makes it suitable for constructing MOFs with transition metals (e.g., Cu or Zn). Applications include catalytic platforms for organic transformations or gas storage .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.